Lji308

Description

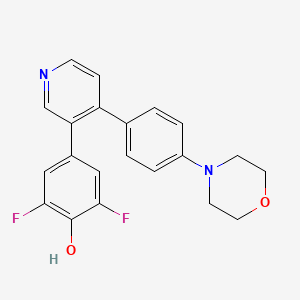

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJEQHNWKQNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LJI308: A Technical Guide to its Mechanism of Action as a Pan-RSK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of LJI308, a potent and selective small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document consolidates key findings from preclinical research, presenting its molecular target, signaling pathway, and cellular effects. Detailed experimental protocols for assays relevant to the characterization of this compound and similar kinase inhibitors are also provided, alongside a structured summary of quantitative data.

Core Mechanism of Action: Targeting the RSK Signaling Nexus

This compound is a pan-inhibitor of the RSK family of serine/threonine kinases, targeting RSK1, RSK2, and RSK3 with high potency.[1][2][3][4] RSK isoforms are key downstream effectors of the Ras-mitogen-activated protein kinase (Ras-MAPK) signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[3] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of RSK isoforms.

A critical downstream substrate of RSK is the Y-box binding protein-1 (YB-1), a multifunctional oncoprotein implicated in drug resistance and cancer progression.[2][5][6] RSK-mediated phosphorylation of YB-1 at serine 102 (S102) is a key event for many of YB-1's functions.[2] this compound effectively blocks the phosphorylation of YB-1 by inhibiting RSK.[2][3][7] This inhibition of the RSK/YB-1 signaling axis is central to the anti-cancer effects of this compound.

The Ras-MAPK pathway, often activated by growth factors like EGF or mutations in genes such as KRAS, leads to the activation of RSK.[2][3] this compound's inhibition of RSK effectively uncouples this upstream signaling from downstream cellular responses mediated by YB-1 and other RSK substrates.

Quantitative Data Summary

The potency of this compound has been quantified through both enzymatic and cell-based assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 | RSK1 | 6 nM | [1][2][4] |

| RSK2 | 4 nM | [1][2][4] | |

| RSK3 | 13 nM | [1][2][4] | |

| S6K1 | 0.8 µM | [2][7] | |

| EC50 | MDA-MB-231 (TNBC) | 0.2–0.3 µM | [1] |

| H358 | 0.2–0.3 µM | [1] |

IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cellular assays for inhibition of YB-1 phosphorylation.

Cellular and Therapeutic Implications

Research has demonstrated that this compound's mechanism of action translates into significant anti-cancer effects, particularly in challenging cancer subtypes.

-

Inhibition of Cancer Cell Growth: this compound suppresses the growth of triple-negative breast cancer (TNBC) cell lines.[1][3] This effect is also observed in 3-dimensional soft agar cultures, indicating an impact on anchorage-independent growth.[5]

-

Induction of Apoptosis: The reduction in cell growth upon this compound treatment is attributed to the induction of apoptosis.[5][6]

-

Eradication of Cancer Stem Cells (CSCs): A pivotal finding is the ability of this compound to target and eliminate the CSC population in TNBC.[1][5][6] CSCs are often resistant to conventional chemotherapy and are thought to drive tumor recurrence.[1] this compound demonstrates greater efficacy in eradicating CSCs compared to some traditional chemotherapeutic agents.[1]

-

Overcoming Chemoresistance: By targeting the RSK/YB-1 pathway, which is implicated in drug resistance, this compound has the potential to overcome chemoresistance in various cancers.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro RSK Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms and to calculate IC50 values.

Materials:

-

Recombinant full-length RSK1, RSK2, or RSK3 protein.

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).

-

ATP.

-

This compound in various dilutions.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).[1]

-

EDTA solution (to stop the reaction).

-

Detection reagents (e.g., anti-phospho-substrate antibody and AlphaScreen reagents).[1]

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant RSK enzyme (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3).[1]

-

Add the this compound dilutions to the respective wells. Include a DMSO control.

-

Add the peptide substrate (e.g., 200 nM).[1]

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).[1]

-

Incubate the plate at room temperature for a defined period (e.g., 150 minutes).[1]

-

Stop the reaction by adding 60 mM EDTA.[1]

-

Determine the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method like AlphaScreen.[1]

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-YB-1

This method is used to assess the effect of this compound on the phosphorylation of its downstream target, YB-1, in a cellular context.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HTRY-LT1).

-

This compound.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-YB-1 (S102), anti-total YB-1, and a loading control (e.g., anti-vinculin or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).[5] Include a DMSO control.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-YB-1 (S102) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies for total YB-1 and a loading control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines.

-

This compound.

-

96-well tissue culture-treated plates (opaque-walled for luminescent assays).

-

Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

-

Seed a low density of cells (e.g., 1000 cells/well) in a 96-well plate and allow them to attach overnight.[1]

-

Add serial dilutions of this compound to the wells. Include a DMSO control.

-

Incubate the plates for a defined period (e.g., 72 or 96 hours).[1][2]

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on anchorage-independent growth, a hallmark of transformed cells.

Materials:

-

Cancer cell lines.

-

This compound.

-

Agar.

-

2X cell culture medium.

-

6-well plates.

Procedure:

-

Prepare a base layer of 0.5-0.8% agar in complete medium and pour it into 6-well plates. Allow it to solidify.

-

Prepare a single-cell suspension of the cancer cells.

-

Mix the cell suspension with a lower concentration of agar (e.g., 0.3-0.4%) in 2X medium containing the desired concentration of this compound or DMSO.

-

Carefully layer this cell-agar mixture on top of the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, replenishing the medium with this compound or DMSO weekly.

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies in each well using a microscope.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

-

Cancer cell lines.

-

This compound.

-

Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 6 days).[5]

-

Harvest both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow

The characterization of a kinase inhibitor like this compound typically follows a logical progression from in vitro enzymatic assays to cellular and potentially in vivo studies.

Conclusion

This compound is a potent pan-RSK inhibitor that exerts its anti-cancer effects primarily through the inhibition of the RSK/YB-1 signaling axis. This leads to decreased cell proliferation, induction of apoptosis, and, notably, the eradication of therapy-resistant cancer stem cells. These characteristics make this compound a promising therapeutic agent, particularly for aggressive and difficult-to-treat cancers like TNBC. The experimental protocols and workflow detailed in this guide provide a framework for the further investigation of this compound and other novel kinase inhibitors.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. millerlaboratory.org [millerlaboratory.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Lji308: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lji308 is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Its discovery has provided a valuable chemical probe to elucidate the role of RSK signaling in various cellular processes and a potential therapeutic agent, particularly in the context of oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound was identified through a structure-based drug design approach aimed at developing highly potent and selective inhibitors of the RSK family.[1][2] The rationale for targeting RSK stems from its role as a downstream effector of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[3] RSK has been implicated in promoting cell survival, proliferation, and drug resistance.[4]

Initial high-throughput screening identified a bis-phenol pyrazole scaffold as an inhibitor of the N-terminal kinase domain of RSK2.[1][5] Subsequent optimization through conformational analysis and scaffold morphing led to the development of the highly potent difluorophenol pyridine inhibitor, this compound.[1] This novel inhibitor demonstrated excellent selectivity for the RSK kinase family over other kinases.[2][5]

Quantitative Biological Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Reference |

| RSK1 | 6 | [6][7] |

| RSK2 | 4 | [6][7] |

| RSK3 | 13 | [6][7] |

| S6K1 | 800 | [7] |

| Caption: In vitro inhibitory activity of this compound against RSK isoforms and S6K1. |

| Cell Line | Assay | EC50 (µM) | Effect | Reference |

| MDA-MB-231 | YB1 Phosphorylation (Ser102) | 0.2 - 0.3 | Inhibition | [6] |

| H358 | YB1 Phosphorylation (Ser102) | 0.2 - 0.3 | Inhibition | [6] |

| HTRY-LT | Cell Viability | 1 - 10 (after 96h) | Up to 90% decrease | [8] |

| MDA-MB-231 | YB1 Phosphorylation (Ser102) | Starting at 2.5 | ~86% inhibition | [7] |

| Caption: Cellular activity of this compound in various cancer cell lines. |

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, beginning with the coupling of commercially available starting materials. The following is a representative synthetic scheme based on the difluorophenol pyridine scaffold described in the discovery literature.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol (this compound)

Materials:

-

3-bromo-4-chloropyridine

-

(4-morpholinophenyl)boronic acid

-

2,6-difluorophenol

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvents (e.g., Dioxane, Toluene, DMF)

Step 1: Suzuki Coupling.

-

To a solution of 3-bromo-4-chloropyridine in a suitable solvent (e.g., dioxane/water mixture), add (4-morpholinophenyl)boronic acid, a palladium catalyst, and a base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate, 4-(4-chloropyridin-3-yl)morpholine, by column chromatography.

Step 2: Suzuki Coupling with 2,6-difluorophenol.

-

In a separate reaction vessel, prepare the boronic acid or a suitable derivative of 2,6-difluorophenol.

-

Combine the purified intermediate from Step 1 with the 2,6-difluorophenol derivative, a palladium catalyst, and a base in an appropriate solvent.

-

Heat the mixture under an inert atmosphere and monitor the reaction as described in Step 1.

-

After completion, perform an aqueous workup and extraction.

-

Purify the final product, this compound, by column chromatography or recrystallization to yield a solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of RSK isoforms. This prevents the phosphorylation of downstream RSK substrates, most notably Y-box binding protein 1 (YB-1) at serine 102.[5][6] The phosphorylation of YB-1 is crucial for its nuclear translocation and subsequent regulation of gene expression related to cell proliferation, survival, and drug resistance.[4]

References

- 1. Discovery of Potent and Selective RSK Inhibitors as Biological Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Novel Potent and Selective Inhibitors of p90 Ribosomal S6 Kinase Reveal the Heterogeneity of RSK Function in MAPK-Driven Cancers | Semantic Scholar [semanticscholar.org]

- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Lji308: A Pan-RSK Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

Introduction

The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, leading to increased cell proliferation, survival, and motility. The four human RSK isoforms (RSK1-4) have been implicated in these processes, making them attractive targets for therapeutic intervention. Lji308 has emerged as a potent and selective pan-RSK inhibitor, demonstrating significant anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the N-terminal kinase domain of RSK isoforms. By competitively inhibiting ATP binding, this compound effectively blocks the kinase activity of all RSK isoforms, preventing the phosphorylation of their downstream substrates.[1] One of the key downstream targets of RSK is the Y-box binding protein 1 (YB-1), a transcription factor that plays a crucial role in cell proliferation and survival.[2] Inhibition of RSK by this compound leads to a reduction in YB-1 phosphorylation at Ser102, consequently suppressing its transcriptional activity.[3][4] This inhibition of the RSK/YB-1 signaling axis is a primary mechanism through which this compound exerts its anti-cancer effects, including the induction of apoptosis and the suppression of anchorage-independent growth.[3][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Caption: RSK Signaling Pathway and this compound Inhibition.

Caption: Western Blot Workflow for Analyzing this compound Effects.

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| RSK1 | 6 | [6] |

| RSK2 | 4 | [6] |

| RSK3 | 13 | [6] |

| S6K1 | 800 | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HTRY-LT | Cell Viability | Up to 90% decrease | 1-10 µM | [6] |

| MDA-MB-231 | YB-1 Phosphorylation | ~86% inhibition | Starting at 2.5 µM | [2] |

| CRC cells | YB-1 Phosphorylation | Inhibition | 5-25 µM | [2] |

| HBL-100 | RSK & YB-1 Phosphorylation | Blocked after EGF stimulation | Not specified | [2] |

| MDA-MB-231 | Anchorage-Independent Growth | Suppression | 10 µM | [3] |

| SUM149 | Anchorage-Independent Growth | Suppression | 10 µM | [3] |

| HTRY-LT1 | Apoptosis | Increase in Annexin V positive cells | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

In Vitro RSK Kinase Assay

This assay determines the direct inhibitory effect of this compound on RSK kinase activity.

Materials:

-

Recombinant full-length RSK1, RSK2, or RSK3 protein

-

Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20)

-

60 mM EDTA

-

Anti-phospho-substrate antibody

-

Detection reagents (e.g., AlphaScreen reagents)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add recombinant RSK protein (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3) to each well.

-

Add the this compound dilutions to the wells.

-

Add the peptide substrate (e.g., 200 nM) to each well.

-

Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).

-

Incubate the plate at room temperature for 150 minutes.

-

Stop the reaction by adding 60 mM EDTA.

-

Determine the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method, such as AlphaScreen.[7]

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and survival.

Materials:

-

Cells of interest (e.g., HTRY-LT)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed cells in a 96-well plate at a density of 1000 cells per well in complete culture medium.

-

Allow cells to attach overnight.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[6][7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

Western Blotting for Phospho-YB-1

This protocol is used to assess the effect of this compound on the phosphorylation of RSK's downstream target, YB-1.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., ELB supplemented with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-p-YB-1 (Ser102), anti-total YB-1, anti-loading control like vinculin or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with increasing concentrations of this compound for a specified time (e.g., 20-72 hours).[3][8]

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on anchorage-independent growth, a hallmark of cancer cells.

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[9][10]

-

Harvest and resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing this compound or vehicle control.[9]

-

Carefully layer the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 21-28 days, feeding the cells 1-2 times per week with medium containing this compound or vehicle.[3][9]

-

Stain the colonies with crystal violet and count them using a microscope.

Conclusion

This compound is a valuable research tool for investigating the role of RSK signaling in cancer and other diseases. Its potency and selectivity make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate the use of this compound in the scientific community and to accelerate research into the therapeutic potential of RSK inhibition. However, it is important to note that long-term use of this compound may lead to the reactivation of the AKT signaling pathway, suggesting that combination therapies may be a more effective clinical strategy.[2][8]

References

- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. lab.moffitt.org [lab.moffitt.org]

The Role of Ribosomal S6 Kinase (RSK) in Triple-Negative Breast Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified the Ribosomal S6 Kinase (RSK) family of proteins, particularly RSK2, as a critical node in TNBC pathogenesis. RSK proteins are key downstream effectors of the Ras-MAPK signaling pathway, which is frequently hyperactivated in TNBC. This technical guide provides an in-depth overview of the role of RSK in TNBC, focusing on its signaling pathways, involvement in tumorigenesis and metastasis, and its validation as a promising therapeutic target. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling and experimental workflows to facilitate further research and drug development in this area.

Introduction to RSK in Triple-Negative Breast Cancer

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases comprising four isoforms in humans (RSK1-4) that are activated downstream of the MAPK/ERK pathway.[1] These kinases play a crucial role in regulating diverse cellular processes, including cell growth, proliferation, survival, and motility.[1] In the context of triple-negative breast cancer, the MAPK signaling pathway is highly activated, leading to the downstream activation of RSK.[2] Notably, unbiased kinome-wide siRNA screens have identified RSK2 as a top therapeutic target for TNBC compared to other breast cancer subtypes.[2][3] High expression of RSK2 in patient samples correlates with worse survival outcomes, underscoring its clinical significance.[2] RSK2 is uniquely positioned at the intersection of the MAPK and PI3K signaling cascades, allowing it to phosphorylate a wide array of cytoplasmic and nuclear substrates that drive TNBC progression.[2][3]

RSK Signaling Pathways in TNBC

RSK activation is a multi-step process initiated by extracellular signals that activate the Ras/Raf/MEK/ERK cascade. Activated ERK phosphorylates the C-terminal kinase domain (CTKD) of RSK, which in turn autophosphorylates a serine residue in the linker region. This event creates a docking site for PDK1, which then phosphorylates and activates the N-terminal kinase domain (NTKD). The activated NTKD is responsible for phosphorylating downstream RSK substrates.

One of the most critical downstream effectors of RSK2 in TNBC is the Y-box binding protein-1 (YB-1).[2][3] RSK2-mediated phosphorylation of YB-1 on serine 102 is a key event that promotes the transcription of genes involved in proliferation, drug resistance, and metastasis.[4] Following activation, RSK2 translocates to the nucleus, where it phosphorylates transcription factors and other nuclear proteins, leading to malignant transformation.[2][3]

Quantitative Data on RSK in TNBC

The following tables summarize key quantitative findings from preclinical studies investigating the role of RSK in TNBC.

Table 1: Efficacy of RSK Inhibitors in TNBC Cell Lines

| Cell Line | Inhibitor | Assay Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | (1b) | Proliferation | ~3 | [2] |

| MDA-MB-231 | (1b) | Survival | ~3 | [2][5] |

| HCC70 | (1b) | Survival | ~15 | [2][5] |

| HDQ-P1 | (1b) | Survival | ~30 | [2][5] |

| Various TNBC | BI-D1870 | Growth | N/A (90% inhib.) | [6] |

| A375 (Melanoma) | Fisetin | RSK1 Kinase Activity | 3.79 | [7] |

| A375 (Melanoma) | Fisetin | RSK2 Kinase Activity | 2.78 | [7] |

| A375 (Melanoma) | Fisetin | RSK3 Kinase Activity | 0.891 | [7] |

(1b) is a novel SL0101 analogue.

Table 2: In Vivo Efficacy of RSK Inhibition in TNBC Xenograft Models

| Model System | Treatment | Outcome | Quantitative Result | Reference |

| MDA-MB-231-Luc cells in NSG mice | shRNA knockdown of RSK1 | Metastatic Foci | Decreased number of metastatic foci in multiple organs | [8] |

| MDA-MB-231-Luc cells in NSG mice | shRNA knockdown of RSK2 | Metastatic Foci | Decreased number of metastatic foci in multiple organs | [8] |

| HDQ-P1-Luc cells in NSG mice | (1b) (40 mg/kg) | Metastatic Burden | Decreased total metastatic burden | [8] |

| 4T1 cells in BALB/c mice | shRNA knockdown of RSK1 | Tumor Mass | Average tumor mass reduced from 1.16 g to 0.37 g | [9] |

| 4T1 cells in BALB/c mice | shRNA knockdown of RSK1 | Lung Metastases | ~85% fewer metastatic foci on the lung surface | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of RSK in TNBC.

Western Blot Analysis of RSK and Downstream Effectors

This protocol is for the detection of total and phosphorylated RSK, YB-1, and other relevant proteins in TNBC cell lysates.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, HCC70)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-RSK (Ser380), rabbit anti-RSK, rabbit anti-phospho-YB-1 (Ser102), rabbit anti-YB-1, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: Culture TNBC cells to 70-80% confluency. Treat with RSK inhibitors or other agents as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-20% gradient SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (CCK-8/MTT)

This protocol measures the effect of RSK inhibitors on the viability and proliferation of TNBC cells.

Materials:

-

TNBC cell lines

-

96-well plates

-

Complete growth medium

-

RSK inhibitors (e.g., SL0101, BI-D1870, PMD-026)

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the RSK inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Reagent Addition:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Orthotopic Xenograft Model

This protocol describes the establishment of TNBC tumors in mice and the evaluation of RSK inhibitor efficacy.

Materials:

-

TNBC cell line expressing luciferase (e.g., MDA-MB-231-Luc)

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Matrigel

-

RSK inhibitor and vehicle

-

Calipers

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Cell Preparation: Harvest luciferase-expressing TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Anesthetize the mice and inject the cell suspension into the fourth mammary fat pad.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the RSK inhibitor or vehicle according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the primary tumors, and collect relevant organs (e.g., lungs, liver, bone) to assess for metastases. Tumor weight and volume should be recorded. Tissues can be processed for immunohistochemistry or western blot analysis.

Conclusion and Future Directions

The evidence strongly supports a critical role for RSK, particularly RSK2, in driving the aggressive phenotype of triple-negative breast cancer. Its position at the convergence of major signaling pathways and its role in regulating key downstream effectors like YB-1 make it an attractive therapeutic target. Preclinical studies with novel RSK inhibitors have shown promising results in reducing TNBC cell proliferation, survival, and metastasis. The first-in-class RSK inhibitor, PMD-026, has entered clinical trials, heralding a new potential therapeutic avenue for TNBC patients.[2]

Future research should focus on further elucidating the specific roles of different RSK isoforms in TNBC, identifying additional downstream substrates, and exploring mechanisms of resistance to RSK inhibition. Combination therapies, for instance with chemotherapy or immunotherapy, may also enhance the efficacy of RSK inhibitors. The development of predictive biomarkers to identify patients most likely to respond to RSK-targeted therapies will be crucial for the successful clinical translation of these promising agents. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of RSK biology in TNBC and developing novel therapeutic strategies for this challenging disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. epigentek.com [epigentek.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. origene.com [origene.com]

- 6. scbt.com [scbt.com]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img.abclonal.com [img.abclonal.com]

- 10. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

Lji308: A Technical Guide to its Inhibitory Effect on YB-1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Lji308, a potent and selective pan-ribosomal S6 kinase (RSK) inhibitor, with a specific focus on its effect on the phosphorylation of Y-box binding protein-1 (YB-1). The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Introduction: The RSK/YB-1 Axis in Cancer

Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein implicated in numerous aspects of cancer progression, including cell proliferation, survival, drug resistance, and metastasis.[1][2] A critical post-translational modification that governs the oncogenic activity of YB-1 is its phosphorylation at the serine 102 (S102) residue.[1][2] This event is primarily mediated by the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, which are downstream effectors of the Ras/MAPK signaling pathway.[2][3] Phosphorylation at S102 facilitates the nuclear translocation of YB-1, where it can act as a transcription factor for genes involved in tumor progression and drug resistance.[2][4]

This compound has emerged as a highly potent and selective small-molecule inhibitor of all RSK isoforms.[5][6][7] By targeting RSK, this compound effectively blocks the downstream phosphorylation of YB-1, thereby attenuating its oncogenic functions.[1][5][6] This guide provides a detailed overview of the quantitative effects of this compound on YB-1 phosphorylation, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through both enzymatic and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms

| Kinase | IC₅₀ (nM) |

| RSK1 | 6 |

| RSK2 | 4 |

| RSK3 | 13 |

Data sourced from MedchemExpress and R&D Systems.[6]

Table 2: Cellular Activity of this compound on YB-1 Phosphorylation and Cell Viability

| Cell Line | Assay | Parameter | Value |

| MDA-MB-231 (TNBC) | YB-1 Phosphorylation (S102) | EC₅₀ | 0.2–0.3 µM |

| H358 (NSCLC) | YB-1 Phosphorylation (S102) | EC₅₀ | 0.2–0.3 µM |

| MDA-MB-231 (TNBC) | YB-1 Phosphorylation (S102) | % Inhibition at 2.5 µM | ~86% |

| HTRY-LT1 (TNBC) | Cell Viability | % Decrease with 1-10 µM | Up to 90% |

| Colorectal Cancer (CRC) Cells | YB-1 Phosphorylation (S102) | Effective Concentration | 5 - 25 µM |

Data compiled from multiple sources.[1][5][6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on YB-1 phosphorylation and its downstream cellular consequences.

Western Blotting for Phospho-YB-1 (S102)

This protocol is used to determine the levels of phosphorylated YB-1 in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HTRY-LT1) at a suitable density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-YB-1 (Ser102) overnight at 4°C. Subsequently, incubate with a primary antibody for total YB-1 and a loading control (e.g., vinculin, GAPDH).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phospho-YB-1 signal to total YB-1 and the loading control.

In Vitro RSK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms.

-

Reaction Setup: Prepare a reaction mixture containing recombinant full-length RSK1, RSK2, or RSK3, a peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH), and ATP at a concentration equal to the Kₘ for each enzyme in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).[8]

-

Inhibitor Addition: Add serial dilutions of this compound or a DMSO control to the reaction mixture.

-

Kinase Reaction: Initiate the reaction and incubate for 150 minutes at room temperature.[8]

-

Reaction Termination: Stop the reaction by adding EDTA.[8]

-

Detection of Phosphorylation: Determine the extent of peptide phosphorylation using an anti-phospho-AKT substrate antibody and a suitable detection system, such as AlphaScreen.[8]

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of approximately 1000 cells per well and allow them to attach overnight.[8]

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 72 or 96 hours).[5][8]

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]

-

Data Analysis: Normalize the results to the DMSO-treated control cells and plot cell viability against the this compound concentration to determine the EC₅₀ or the percentage of growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits RSK, blocking YB-1 S102 phosphorylation and its nuclear translocation.

Caption: Workflow for detecting phospho-YB-1 levels via Western blotting.

Caption: Workflow for assessing cell viability after this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of the RSK kinase family, which plays a pivotal role in the phosphorylation and activation of the oncoprotein YB-1. By effectively blocking YB-1 phosphorylation at S102, this compound presents a promising therapeutic strategy for cancers that are dependent on the RSK/YB-1 signaling axis. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and other modulators of this critical cancer signaling pathway.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Lji308: A Pan-RSK Inhibitor for Overcoming Chemoresistance in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of many cancers, leading to tumor recurrence and poor patient outcomes. A key driver of this resistance is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities and inherent resistance to conventional therapies. The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases has emerged as a critical node in signaling pathways that promote cell survival, proliferation, and therapy resistance. Lji308 is a potent, small-molecule, pan-RSK inhibitor that has demonstrated significant promise in preclinical studies for its ability to overcome chemoresistance by targeting both the bulk tumor population and the resilient cancer stem cell niche.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of the RSK family of kinases, which includes RSK1, RSK2, and RSK3.[4][5] These kinases are downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway and are often overexpressed in various cancers, including triple-negative breast cancer (TNBC).[1][6] RSK activation is linked to the phosphorylation and activation of numerous downstream substrates, including the Y-box binding protein-1 (YB-1).[1][4] YB-1 is a multifunctional oncoprotein implicated in regulating the transcription and translation of genes involved in cell proliferation, survival, and drug resistance.[1][4]

This compound exerts its anti-cancer effects by inhibiting RSK-mediated phosphorylation of YB-1 at serine 102 (S102).[1][4] This inhibition prevents the nuclear translocation and transcriptional activity of YB-1, leading to decreased expression of genes that drive chemoresistance and CSC survival.[1] Studies have shown that this compound can induce apoptosis in cancer cells and, critically, is effective against CSC populations that are often refractory to standard chemotherapeutic agents.[1][2][3]

Signaling Pathway

The primary mechanism of this compound involves the inhibition of the RSK signaling pathway, a key downstream branch of the MAPK cascade. This pathway is often activated in cancer through upstream signals from receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) or by mutations in genes such as KRAS.[1][4] Upon activation, RSK phosphorylates and activates the transcription factor YB-1, which in turn promotes the expression of genes associated with cell survival and drug resistance. This compound directly inhibits RSK, thereby blocking the phosphorylation of YB-1 and mitigating its oncogenic functions. It is also important to note that inhibition of the RSK pathway can sometimes lead to the compensatory activation of other survival pathways, such as the PI3K/AKT pathway, which may need to be considered in therapeutic strategies.[4]

Caption: this compound inhibits the RSK signaling pathway to overcome chemoresistance.

Quantitative Data

The efficacy of this compound has been quantified in several key experiments, demonstrating its potent activity against cancer cells, including chemoresistant and cancer stem cell populations.

| Parameter | RSK1 | RSK2 | RSK3 | S6K1 |

| IC50 (nM) | 6 | 4 | 13 | 800 |

| Table 1: this compound In Vitro Kinase Inhibitory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various RSK isoforms and the related kinase S6K1, highlighting its potency and selectivity for the RSK family.[4][5] |

| Cell Line | Treatment | Concentration | Effect |

| HTRY-LT (TNBC) | This compound | 1-10 µM | Up to 90% decrease in cell viability.[1] |

| HTRZ (non-tumorigenic) | This compound | 1-10 µM | Little to no effect on cell viability.[1] |

| MDA-MB-231 (TNBC) | This compound | Starting at 2.5 µM | Approximately 86% inhibition of YB-1 phosphorylation.[4][5] |

| HTRY-LT1 (TNBC) | This compound | Not specified | Increase in annexin V-positive apoptotic cells.[1] |

| CD44+/CD49f+ (TNBC CSCs) | This compound | 5 µM | Significant decrease in cell viability.[1] |

| CD44-/CD49f- (TNBC non-CSCs) | This compound | 5 µM | Significant decrease in cell viability.[1] |

| CD44+/CD49f+ (TNBC CSCs) | Paclitaxel, 5-FU, Gefitinib, Doxorubicin | Not specified | Largely resistant.[1] |

| Table 2: Cellular Effects of this compound on Cancer Cell Lines. This table outlines the impact of this compound on cell viability, YB-1 phosphorylation, apoptosis, and its specific efficacy against cancer stem cells compared to conventional chemotherapy. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This assay is used to determine the effect of this compound on the proliferation and survival of cancer cells.

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol Details:

-

Cell Plating: Seed cells at a density of 5,000 cells per well in a 96-well plate.[1]

-

Drug Treatment: Add this compound at a range of concentrations (e.g., 1-10 µM) to the appropriate wells.[1] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 4 or 8 days).[1]

-

Fixation: At the endpoint, fix the cells with a 2% paraformaldehyde solution in phosphate-buffered saline (PBS).[1]

-

Staining: Stain the cell nuclei with Hoechst 33342 (1 µg/ml) for 30 minutes at room temperature.[1]

-

Analysis: Quantify the number of Hoechst 33342-stained nuclei using a high-content screening instrument to determine cellularity.[1]

Immunoblotting for Phospho-YB-1

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of its target, YB-1.

Protocol Details:

-

Cell Treatment: Treat cells with increasing doses of this compound for a specified time (e.g., 72 hours).[1]

-

Protein Extraction: Harvest proteins in erythrocyte lysis buffer (ELB) supplemented with protease and phosphatase inhibitors.[1]

-

SDS-PAGE and Transfer: Separate protein lysates on a 12% SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.[1]

-

Antibody Incubation:

-

Probe the membrane with a primary antibody specific for phosphorylated YB-1 (p-YB-1Ser102).[1]

-

Probe a separate membrane or strip and re-probe the same membrane with an antibody for total YB-1 to assess total protein levels.[1]

-

Use an antibody against a housekeeping protein (e.g., vinculin) as a loading control.[1]

-

-

Detection: Use an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize with a chemiluminescent substrate.

Apoptosis Analysis by Annexin V Staining and Flow Cytometry

This method quantifies the induction of apoptosis in response to this compound treatment.

References

- 1. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a Pan-Ribosomal S6 Kinase (RSK) Inhibitor | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Structural Analysis of Lji308 Binding to p90 Ribosomal S6 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lji308 is a potent, small-molecule, pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3][4][5] As a critical downstream effector of the Ras/MAPK signaling pathway, RSK is implicated in the regulation of diverse cellular processes, including cell proliferation, survival, and motility, making it a compelling target in oncology.[1][6][7] this compound exerts its biological effects by inhibiting RSK-mediated phosphorylation of downstream substrates, most notably the Y-box binding protein-1 (YB-1), a key regulator of gene transcription and mRNA translation.[1][8][9] This technical guide provides an in-depth overview of the structural and mechanistic aspects of this compound binding to RSK, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

This compound Target and Mechanism of Action

This compound is a potent inhibitor of the RSK1, RSK2, and RSK3 isoforms.[1][2][4] The primary mechanism of action for this compound is the inhibition of the N-terminal kinase domain of RSK, preventing the phosphorylation of its substrates. A key downstream effector of RSK is YB-1, which, upon phosphorylation at Ser102 by RSK, translocates to the nucleus to regulate the transcription of genes involved in cell growth and proliferation.[8][9][10] By inhibiting RSK, this compound effectively blocks the phosphorylation of YB-1, leading to the suppression of cancer cell growth and, in some cases, the induction of apoptosis.[11][12] This is particularly relevant in cancer types that exhibit high levels of signaling through the MAP kinase pathway, such as triple-negative breast cancer (TNBC).[11][12]

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory activity against RSK isoforms and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms

| Target | IC50 (nM) |

| RSK1 | 6 |

| RSK2 | 4 |

| RSK3 | 13 |

Data sourced from Selleck Chemicals product information and MedChemExpress.[1][2][4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Concentration | Effect |

| MDA-MB-231 | Cell Growth | Inhibition | ~100 µM (72h) | Inhibition of cell growth |

| H358 | Cell Growth | Inhibition | ~100 µM (72h) | Inhibition of cell growth |

| MDA-MB-231 | YB-1 Phosphorylation (Ser102) | Inhibition | EC50: 0.2–0.3 µM | Inhibition of YB-1 phosphorylation |

| H358 | YB-1 Phosphorylation (Ser102) | Inhibition | EC50: 0.2–0.3 µM | Inhibition of YB-1 phosphorylation |

| HTRY-LT | Cell Viability | Decrease | 1-10 µM (96h) | Up to 90% decrease in cell viability |

Data compiled from various sources.[1][11]

Structural Analysis of Binding

As of the latest available data, a crystal structure of this compound in complex with an RSK isoform has not been deposited in the Protein Data Bank (PDB). However, a crystal structure of the closely related and co-developed pan-RSK inhibitor, LJH685, bound to the N-terminal kinase domain of human RSK2 is available (PDB ID: 4NUS). This structure provides valuable insights into the binding mode of this class of inhibitors.

The structural analysis of the LJH685-RSK2 complex reveals that the inhibitor binds to the ATP-binding site of the N-terminal kinase domain. A key interaction is the formation of a hydrogen bond between the pyridine nitrogen of the inhibitor and the hinge region of the kinase. The inhibitor adopts a non-planar, propeller-shaped conformation, which is thought to contribute to its high selectivity for the RSK family of kinases. Given the structural similarity between this compound and LJH685, it is highly probable that this compound binds to RSK in a similar fashion.

Experimental Protocols

Detailed experimental protocols for direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound have not been published. However, the following sections describe the general methodologies for the key experiments that have been performed to characterize this compound's activity.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of this compound required to inhibit 50% of the enzymatic activity of the RSK isoforms.

-

Reagents: Recombinant full-length RSK1, RSK2, or RSK3 protein; biotinylated peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH); ATP; this compound; assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20); EDTA; anti-phospho-substrate antibody; AlphaScreen reagents.

-

Procedure:

-

In a 96-well plate, add the RSK enzyme, the peptide substrate, and varying concentrations of this compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP at a concentration close to the Km for each enzyme.

-

Incubate the reaction at room temperature for a defined period (e.g., 150 minutes).

-

Stop the reaction by adding EDTA.

-

Detect the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method, such as AlphaScreen.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Cellular YB-1 Phosphorylation Assay (Immunoblotting)

This assay is used to assess the ability of this compound to inhibit the phosphorylation of the RSK substrate YB-1 in a cellular context.

-

Reagents: Cancer cell lines (e.g., MDA-MB-231, H358); cell culture medium; this compound; lysis buffer; primary antibodies (anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-loading control like vinculin or GAPDH); secondary antibody (e.g., HRP-conjugated); ECL detection reagents.

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-YB-1 and total YB-1.

-

Incubate with a secondary antibody and detect the signal using an ECL reagent.

-

Quantify the band intensities to determine the ratio of phosphorylated YB-1 to total YB-1.[11]

-

Cell Viability Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

-

Reagents: Cancer cell lines (e.g., HTRY-LT); cell culture medium; this compound; CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

Plate a low density of cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plates for a defined period (e.g., 96 hours).

-

Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure the luminescence using a plate reader.

-

Normalize the results to a vehicle-treated control to determine the percentage of cell viability.[1]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the RSK signaling pathway and a typical experimental workflow for evaluating an RSK inhibitor like this compound.

Caption: The Ras/MAPK/RSK signaling pathway leading to YB-1 phosphorylation and gene transcription, and its inhibition by this compound.

Caption: A generalized experimental workflow for the characterization of an RSK inhibitor like this compound.

Conclusion

This compound is a potent and selective pan-RSK inhibitor that demonstrates significant anti-proliferative effects in cancer cells, primarily through the inhibition of the RSK/YB-1 signaling axis. While a crystal structure of this compound in complex with RSK is not yet publicly available, the structure of the closely related inhibitor LJH685 provides a strong model for its binding mode within the ATP-binding pocket of the RSK N-terminal kinase domain. Further studies involving direct biophysical binding assays and co-crystallization of this compound with RSK isoforms would provide a more complete understanding of its binding kinetics, thermodynamics, and the precise molecular interactions that govern its potency and selectivity. Such data would be invaluable for the future development of next-generation RSK inhibitors for therapeutic applications.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]

- 6. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for Lji308: A Pan-RSK Inhibitor

References

- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Lji308: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lji308, a potent pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, in in vitro studies. The information compiled here, including detailed protocols and quantitative data, is intended to facilitate the effective design and execution of experiments to investigate the biological effects of this compound.

Introduction to this compound

This compound is a highly selective and potent small molecule inhibitor of the RSK family of serine/threonine kinases, which are key downstream effectors of the Ras-MAPK signaling pathway.[1] RSK isoforms are implicated in the regulation of diverse cellular processes, including cell survival, proliferation, and motility.[1] Dysregulation of the RSK signaling pathway has been linked to the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] this compound exhibits potent inhibitory activity against RSK1, RSK2, and RSK3.[5][6][7][8] Its primary mechanism of action involves the inhibition of RSK-mediated phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB-1) at serine 102.[2][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro applications.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| RSK1 | 6 nM | [5][6][8] |

| RSK2 | 4 nM | [5][6][8] |

| RSK3 | 13 nM | [5][6][8] |

| S6K1 | 0.8 µM | [6][8] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| MDA-MB-231 (TNBC) | Inhibition of YB-1 Phosphorylation | Starting at 2.5 µM | Not Specified | ~86% inhibition | [6][8] |

| MDA-MB-231 (TNBC) | Cell Growth Inhibition (3D Soft Agar) | 10 µM | 21 days | Suppression of colony formation | [5] |

| H358 | Inhibition of RSK Phosphorylation | 0.2–0.3 µM (EC50) | Not Specified | Inhibition of YB-1 phosphorylation | [5] |

| HTRY-LT (TNBC) | Cell Viability | 1-10 µM | 96 hours | Up to 90% decrease in viability | [2][6] |

| HTRY-LT (TNBC) | Apoptosis Induction | Not Specified | 6 days | Increase in Annexin V positive cells | [2][5] |

| SUM149 (TNBC) | Cell Growth Inhibition (3D Soft Agar) | 10 µM | 21 days | Suppression of colony formation | [5] |

| CRC Cells | Inhibition of YB-1 Phosphorylation | 5-25 µM | Not Specified | Inhibition of YB-1 phosphorylation | [6][8] |

| HBL-100 | Inhibition of RSK & YB-1 Phosphorylation | Not Specified | Not Specified | Blockade after EGF stimulation/irradiation | [6][8] |

Signaling Pathway

This compound targets the RSK kinases, which are situated downstream of the Ras-MAPK signaling cascade. A primary and well-documented downstream effector of RSK is the transcription factor YB-1. Phosphorylation of YB-1 by RSK is crucial for its nuclear translocation and subsequent regulation of genes involved in cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for key in vitro experiments utilizing this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies reported for assessing the effect of this compound on cell proliferation.[5]

Objective: To determine the effect of this compound on the viability of adherent cancer cells.

Materials:

-

This compound stock solution (in DMSO)

-

Adherent cancer cell line of interest (e.g., MDA-MB-231, HTRY-LT)

-

Complete cell culture medium

-

96-well clear bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 0.1 µM to 10 µM.

-

Include a DMSO-only control (vehicle control).

-

Carefully add the diluted this compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Assay:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for Phospho-YB-1

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of YB-1.[2][5]

Objective: To detect changes in the phosphorylation status of YB-1 at Ser102 following this compound treatment.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-YB-1 (Ser102) and anti-total YB-1

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 72 hours).

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total YB-1 and a loading control to ensure equal protein loading.

-

Quantify band intensities to determine the ratio of phosphorylated YB-1 to total YB-1.

-

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.[2][5][7][9][10]

Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the specified duration (e.g., 6 days).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize.

-

Combine all cells and centrifuge.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-